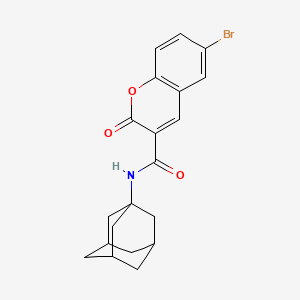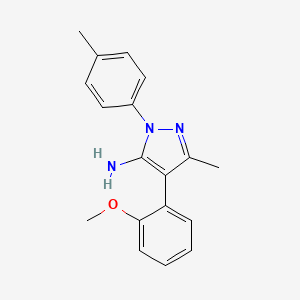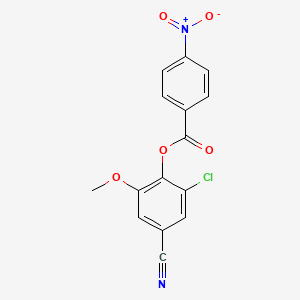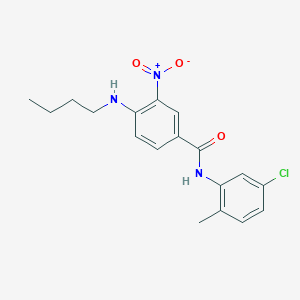![molecular formula C24H22N4O3S3 B4202917 4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4202917.png)
4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide
Vue d'ensemble
Description
4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H22N4O3S3 and its molecular weight is 510.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 510.08540410 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A study by Sych et al. (2019) discovered that certain derivatives of 1,3,4-thiadiazole, a class to which our compound belongs, exhibit antimicrobial and antifungal properties. These derivatives were sensitive to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans.
Anticancer Properties
Research by Yılmaz et al. (2015) demonstrated that certain derivatives in this chemical class can exhibit pro-apoptotic activities, particularly in melanoma cell lines. This suggests potential utility in cancer treatment.
Synthesis and Structural Studies
The work of Shlenev et al. (2017) showed advancements in the synthesis of sulfonamide derivatives of thiadiazole. This research contributes to the understanding of the structural characteristics of these compounds, which is essential for further applications.
Complex Formation and Characterization
Adhami et al. (2012) explored the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium. This study, detailed in Adhami et al. (2012), aids in understanding how these compounds interact with metal ions, potentially leading to applications in material science or catalysis.
Photosensitizer for Photodynamic Therapy
A study by Pişkin et al. (2020) identified compounds in this class as effective photosensitizers for photodynamic therapy, particularly in the treatment of cancer. This highlights their potential in medical applications.
ConclusionThe compound 4-{[benzyl(methyl)amino]sulfonyl}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide and its derivatives exhibit a wide range of applications in scientific research, particularly in the fields of antimicrobial, antifungal, anticancer, and photodynamic therapy. The ongoing research into their synthesis, structure
Synthesis and Structural Studies of this compound
Synthesis and Antimicrobial Studies
Research by Sych et al. (2019) focused on synthesizing derivatives of 1,3,4-thiadiazole. They confirmed the structure and purity of these compounds using various analytical techniques. The compounds demonstrated sensitivity to Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans.
Synthesis of Quinazolin Derivatives
Shlenev et al. (2017) worked on synthesizing new derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, related to the compound . The study provides insight into the synthesis process and structural properties of these derivatives.
Complex Formation and Characterization
Adhami et al. (2012) synthesized a related compound, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazo- lo(2,3-c)(1,2,4)triazin-7-yl)benzamide, and its complexes with nickel and palladium. This study highlights the structural and chemical properties of such compounds.
Microwave-Assisted Synthesis for Anticancer Applications
Tiwari et al. (2017) conducted a study on microwave-assisted synthesis of thiadiazole and benzamide derivatives. Their research demonstrates an efficient approach to synthesizing similar compounds with potential anticancer properties.
Synthesis and Analysis of Piperazinyl Quinolone Derivatives
Foroumadi et al. (2005) synthesized derivatives of piperazinyl quinolones, which are structurally related to the compound . Their study provides insights into the synthesis and antibacterial activity of these derivatives.
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S3/c1-28(16-18-8-4-2-5-9-18)34(30,31)21-14-12-20(13-15-21)22(29)25-23-26-27-24(33-23)32-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCAXKLHIYDSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B4202837.png)

![1-ethyl-3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4202863.png)

![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4202868.png)
![6,8-dimethoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4202871.png)
![N,N-diethyl-4-{[(2-thienylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4202877.png)
![11-(4-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4202883.png)

![2-fluoro-N-{2-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4202904.png)
![2-(diethylamino)-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide](/img/structure/B4202907.png)



